molecular formula C7H15NO B1315711 2-(Pyrrolidin-3-YL)propan-2-OL CAS No. 351369-41-0

2-(Pyrrolidin-3-YL)propan-2-OL

Cat. No. B1315711
M. Wt: 129.2 g/mol
InChI Key: IYRJODMZHWPACV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-YL)propan-2-OL, also known as 2-Pyrrolidone, is a cyclic ether compound with a wide range of applications in the fields of science and industry. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other specialty chemicals. 2-pyrrolidone is also a key component in the production of polyvinylpyrrolidone (PVP) and other polymers-based products. In addition, it is used as a solvent and plasticizer in many industrial processes.

Scientific Research Applications

Direct Preparation of Unnatural Pyrrolizidines

Research by Kerschgens and Gademann (2015) demonstrated the synthesis of unnatural pyrrolizidines via an acid-mediated annulation reaction using pyrroline 3-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-ol. This method is notable for its simplicity, tolerance to air and water, and the potential for further transformation of the pyrrolizidines into oxidized and reduced derivatives (Kerschgens & Gademann, 2015).

Synthesis and Trypanocidal Activity

A library of 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized by Balfour et al. (2017) for biological testing against Trypanosoma cruzi, which causes Chagas disease. This study highlighted the compound's efficacy against the parasite and the necessity for further chemical optimization to improve selectivity (Balfour et al., 2017).

α1 Receptor Antagonist Development

Hon (2013) focused on synthesizing 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity, showcasing an effective method for the synthesis with notable yields. This indicates the compound's potential in developing treatments targeting α1 receptors (Hon, 2013).

Aggregation Studies in Liquid Pyridine

Tukhvatullin et al. (2010) studied the aggregation of molecules in solutions of pyridine–propan-2-ol, revealing insights into hydrogen-bonded aggregates' behavior and quantum-chemical calculations to understand the high-frequency shift of pyridine bands in the formation of aggregates with propan-2-ol (Tukhvatullin et al., 2010).

properties

IUPAC Name

2-pyrrolidin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-YL)propan-2-OL

CAS RN

351369-41-0
Record name 2-(pyrrolidin-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A pressure vessel was charged with 2-(1-benzylpyrrolidin-3-yl)propan-2-ol (1.013 g, 4.62 mmol), palladium, 10 wt. % (dry basis) on activated carbon (wet) (0.904 g, 0.425 mmol) and EtOH (20 mL). The reaction vessel was pressurized (50 psi) with hydrogen and purged 3 times. The vessel was pressurized at 50 psi and allowed to stir overnight at rt. The reaction was filtered and the filtrate was concentrated to dryness.
Quantity
1.013 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
A class of 2-acyliminobenzimidazoles has been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). Structure based design facilitated the rapid …
Number of citations: 44 pubs.acs.org
DA Candito, V Simov, A Gulati, S Kattar… - Journal of Medicinal …, 2022 - ACS Publications
Inhibition of leucine-rich repeat kinase 2 (LRRK2) kinase activity represents a genetically supported, chemically tractable, and potentially disease-modifying mechanism to treat …
Number of citations: 5 pubs.acs.org

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